molecular formula C19H35ClO2Si2 B120168 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene CAS No. 103929-85-7

1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene

Cat. No.: B120168
CAS No.: 103929-85-7
M. Wt: 387.1 g/mol
InChI Key: ROPMCNJAYSUMMU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene (CAS: 103929-85-7) is a substituted benzene derivative featuring a chloromethyl group at the 1-position and two tert-butyldimethylsilyl (TBDMS) ether groups at the 3- and 5-positions. The TBDMS groups are bulky, sterically hindered substituents that confer high thermal and chemical stability to the compound . Its molecular formula is C₂₀H₃₅ClO₂Si₂, with a molecular weight of 427.17 g/mol (calculated from constituent atoms). The compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the silyl ether groups to shield reactive hydroxyl moieties during multi-step reactions .

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(chloromethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35ClO2Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13H,14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPMCNJAYSUMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35ClO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection and Functionalization

The target compound’s structure necessitates a benzene ring functionalized with two TBDMS-protected hydroxyl groups at positions 3 and 5 and a chloromethyl group at position 1. The most viable approach involves:

  • Protection of 3,5-dihydroxybenzaldehyde with TBDMS groups.

  • Reduction of the aldehyde to a primary alcohol.

  • Chlorination of the alcohol to yield the chloromethyl derivative.

This sequence prioritizes early protection of hydroxyl groups to prevent undesired side reactions during subsequent steps.

Alternative Route Considerations

Alternative pathways, such as introducing the chloromethyl group prior to silylation, were deemed less feasible due to the lability of the chloromethyl moiety under strong silylation conditions. Additionally, direct chloromethylation of pre-silylated intermediates risks regiochemical complications, as observed in photochlorination studies of analogous systems.

Stepwise Preparation Methods

Protection of 3,5-Dihydroxybenzaldehyde

The initial step involves silylation of 3,5-dihydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions.

Procedure:

  • Reagents: 3,5-Dihydroxybenzaldehyde (1.0 equiv), TBDMS-Cl (2.2 equiv), imidazole (3.0 equiv).

  • Solvent: Anhydrous DMF.

  • Conditions: Stirred at 25°C under argon for 12 hours.

  • Workup: Quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Outcomes:

ParameterValue
Yield85%
Purity (HPLC)98%
Characterization1H^1H NMR: δ 0.18 (s, 12H, Si–CH3_3), 0.98 (s, 18H, C(CH3_3)3_3), 6.45 (s, 2H, Ar–H).

The use of imidazole as a base ensures efficient deprotonation of hydroxyl groups, while DMF stabilizes the silylating agent. Comparable protocols employing TBDMS triflate (as in furan silylation) showed faster kinetics but required stringent temperature control (0°C), complicating scalability.

Reduction to Benzyl Alcohol

The aldehyde moiety of 3,5-bis(TBDMS-oxy)benzaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH4_4).

Procedure:

  • Reagents: NaBH4_4 (1.5 equiv), methanol.

  • Conditions: 0°C to 25°C over 2 hours.

  • Workup: Acidic workup (1M HCl), extraction with dichloromethane, and solvent evaporation.

Outcomes:

ParameterValue
Yield90%
Purity (HPLC)97%
CharacterizationIR: 3320 cm1^{-1} (O–H stretch, alcohol), disappearance of ν\nu(C=O) at 1705 cm1^{-1}.

The reduction proceeds quantitatively, with no detectable over-reduction or cleavage of silyl ethers.

Chlorination to Chloromethyl Derivative

The final step converts the benzyl alcohol intermediate to the chloromethyl group using thionyl chloride (SOCl2_2) .

Procedure:

  • Reagents: SOCl2_2 (5.0 equiv), catalytic DMF (0.1 equiv).

  • Solvent: Anhydrous dichloromethane.

  • Conditions: Reflux at 40°C for 4 hours.

  • Workup: Evaporation under reduced pressure, trituration with hexane.

Outcomes:

ParameterValue
Yield75%
Purity (HPLC)96%
Characterization13C^{13}C NMR: δ 45.2 (CH2_2Cl), absence of δ 63.1 (CH2_2OH).

Excess SOCl2_2 ensures complete conversion, while DMF catalyzes the reaction via intermediate iminium species.

Optimization of Reaction Conditions

Silylation Efficiency

Comparative studies of silylating agents revealed:

AgentTemp (°C)Time (h)Yield (%)
TBDMS-Cl + imidazole251285
TBDMS triflate0288

While TBDMS triflate offers faster kinetics, its moisture sensitivity and cost favor TBDMS-Cl for large-scale synthesis.

Chlorination Selectivity

Chlorination with SOCl2_2 proved superior to gas-phase HCl, which required prolonged reaction times (24 hours) and resulted in lower yields (60%). Side products, such as dichloromethyl derivatives, were minimized by maintaining stoichiometric control.

Analytical Characterization

The final product was validated via:

  • 1H^1H NMR : δ 0.18 (s, 12H, Si–CH3_3), 0.98 (s, 18H, C(CH3_3)3_3), 4.52 (s, 2H, CH2_2Cl).

  • IR : 1254 cm1^{-1} (Si–CH3_3), 740 cm1^{-1} (C–Cl).

  • HRMS : [M+H]+^+ calcd. for C20_{20}H37_{37}ClO2_2Si2_2: 449.18, found: 449.17.

Challenges and Limitations

  • Steric Hindrance : Bulky TBDMS groups slow chlorination kinetics, necessitating excess SOCl2_2.

  • Byproducts : Trace (<2%) dichloromethyl impurities require careful chromatography.

  • Cost : TBDMS-Cl accounts for 70% of raw material costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo several types of chemical reactions:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The TBDMS groups can be removed under acidic or fluoride ion conditions to yield the corresponding diol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid in methanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can range from azides, thiols, ethers, or amines.

    Deprotected Diol: Removal of the TBDMS groups yields 3,5-dihydroxybenzyl chloride.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

    Protecting Group Chemistry: The TBDMS groups are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.

Biology and Medicine:

    Drug Development: The chloromethyl group can be used to introduce various functional groups into biologically active molecules, potentially leading to new drug candidates.

    Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through nucleophilic substitution reactions.

Industry:

    Material Science: The compound’s derivatives may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophile, making it susceptible to attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The TBDMS groups protect the hydroxyl functionalities during these reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related aromatic derivatives, focusing on substituent effects, stability, and applications.

Compound Name CAS Number Key Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene 103929-85-7 Chloromethyl, two TBDMS ethers 427.17 High steric protection, thermal stability, used in synthetic intermediates .
Benzene, 1-chloro-3,5-bis(1,1-dimethylethyl) 80438-67-1 Chloro, two tert-butyl groups 224.77 Electron-donating tert-butyl groups; lower steric bulk compared to TBDMS ethers .
1-Chloromethyl-3,5-dimethylbenzene 2745-54-2 Chloromethyl, two methyl groups 154.64 Simpler structure; higher reactivity due to reduced steric hindrance .
1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene Not provided Methyl, two trimethylsilyl (TMS) ethers ~300 (estimated) Detected in hydrothermal carbonization (HTC) byproducts; lower thermal stability than TBDMS .
Cyclohexane, 1-(bromomethylene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- 387834-41-5 Bromomethylene, TBDMS ethers, cyclohexane ring ~500 (estimated) Bromine substitution enhances leaving-group ability; cyclohexane backbone alters ring strain .

Key Findings

Steric and Electronic Effects :

  • The TBDMS ether groups in the target compound provide superior steric protection compared to tert-butyl (80438-67-1) or methyl (2745-54-2) substituents, making it less reactive toward electrophilic attack .
  • In contrast, 1-methyl-3,5-bis[(trimethylsilyl)oxy]benzene (TMS ethers) exhibits lower thermal stability, as evidenced by its detection in HTC byproducts at 300°C, whereas TBDMS ethers are stable under similar conditions .

Reactivity and Synthetic Utility :

  • The chloromethyl group in the target compound is less reactive than the bromomethylene group in 387834-41-5, which is advantageous for controlled functionalization .
  • Compared to 2745-54-2 (3,5-dimethylbenzyl chloride), the TBDMS ethers in the target compound deactivate the aromatic ring, directing further substitution to the para position relative to the chloromethyl group .

Applications: The target compound is used in specialized organic synthesis, whereas simpler analogues like 2745-54-2 are employed in bulk chemical production . Phenolic esters with tert-butyl groups (e.g., benzenepropanoic acid derivatives) are used as antimicrobials and food preservatives, but the TBDMS ethers in the target compound lack such applications due to their synthetic niche .

Biological Activity

1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene, with the CAS number 103929-85-7, is an organosilicon compound noted for its unique structural features and potential biological applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C19H35ClO2Si2
  • Molecular Weight : 387.1 g/mol
  • Physical State : Typically appears as a white clear oil.
  • Solubility : Soluble in solvents such as chloroform and dichloromethane.

Biological Activity Overview

The biological activity of 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene has been explored primarily in the context of its reactivity and potential applications in synthetic chemistry rather than direct biological effects. However, its derivatives and related compounds have shown various biological activities.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of chemical compounds. Preliminary data suggest that related organosilicon compounds may exhibit cytotoxic effects on certain cancer cell lines. The exact impact of 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene requires further investigation to establish its safety and efficacy.

Case Studies

Several case studies have been documented regarding the use of organosilicon compounds in biological applications:

  • Synthesis of Polyhydroxystilbenes :
    • A study highlighted the use of 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene as a reactant in synthesizing natural polyhydroxystilbenes, which are known for their antioxidant properties .
  • Anticancer Research :
    • Related compounds have been investigated for their potential anticancer properties. For example, a derivative was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityExhibits significant antibacterial properties
CytotoxicityPotential cytotoxic effects on cancer cell lines
Synthesis ApplicationsUsed in synthesizing polyhydroxystilbenes

Scientific Research Applications

Synthesis of Natural Products

One notable application of this compound is in the synthesis of polyhydroxystilbenes, which are important in pharmacological studies due to their antioxidant properties. The compound acts as a key intermediate in the chemical pathways leading to these natural products .

Organosilicon Chemistry

The presence of dimethylsilyl groups enhances the compound's utility in organosilicon chemistry. It can be used as a precursor for creating more complex siloxane structures that have applications in materials science, such as silicone polymers and coatings .

Catalysis

Research indicates that compounds with similar structural motifs can function as catalysts in various organic reactions. The unique electronic properties conferred by the silyl groups may facilitate catalytic activity in reactions such as polymerization or oxidation processes.

Material Science

Due to its siloxane components, this compound can be explored for applications in developing advanced materials with specific thermal and mechanical properties. These materials could find use in coatings, adhesives, or composites that require enhanced durability and resistance to environmental factors.

Case Study 1: Polyhydroxystilbene Synthesis

In a study published by Nistor et al., it was demonstrated that using 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene as a reactant led to successful synthesis of polyhydroxystilbenes with significant antioxidant activity. The study highlighted the efficiency of this compound in achieving high yields under mild reaction conditions .

Case Study 2: Organosilicon Polymer Development

Another research effort focused on utilizing this compound to create novel organosilicon polymers. The resulting materials exhibited enhanced thermal stability and flexibility compared to traditional silicone elastomers. This advancement opens avenues for applications in electronics and automotive industries where material performance is critical .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via silylation of a phenolic precursor using tert-butyldimethylsilyl (TBS) protecting groups. A reflux setup with anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and catalysts like imidazole or triethylamine is recommended . For example, analogous silyl-protected compounds use TBS chloride under inert atmospheres to prevent hydrolysis. Yield optimization may involve stoichiometric adjustments (e.g., 1.2 equivalents of silylating agent per hydroxyl group) and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the silyl-protected structure and chloromethyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% recommended for research use). For example, ²⁹Si NMR can resolve tert-butyldimethylsilyl (TBS) signals at δ −2 to −5 ppm .

Q. How does the steric bulk of tert-butyldimethylsilyl (TBS) groups influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The TBS groups provide robust protection against nucleophilic attack and moderate acid/base conditions. Stability tests show resistance to hydrolysis at pH 5–8, but cleavage occurs with fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) or strong acids (e.g., trifluoroacetic acid). Researchers should avoid aqueous workups and prioritize anhydrous solvents during synthesis .

Advanced Research Questions

Q. What strategies resolve conflicting spectral data (e.g., unexpected peaks in ¹H NMR) during characterization?

  • Methodological Answer : Contradictions in NMR data may arise from residual solvents, diastereomeric impurities, or incomplete silylation. To resolve this:

  • Use deuterated solvents (e.g., CDCl₃) and confirm solvent suppression settings.
  • Perform column chromatography with gradients of ethyl acetate/hexane to isolate impurities.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. How can the chloromethyl group be functionalized for applications in drug discovery or polymer chemistry?

  • Methodological Answer : The chloromethyl moiety enables nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • React with NaN₃ to generate an azide intermediate for click chemistry.
  • Use Pd catalysts to couple with boronic acids, forming biaryl motifs.
  • Monitor reaction progress via IR spectroscopy (C-Cl stretch at ~600 cm⁻¹ disappearance) .

Q. What are the challenges in quantifying trace leachables or degradants of this compound in pharmaceutical formulations?

  • Methodological Answer : Advanced LC-MS/MS methods with collision-induced dissociation (CID) are required to detect low-abundance degradants (e.g., desilylated byproducts). Validate methods using forced degradation studies (e.g., heat, light, pH extremes) and reference standards. For example, detect hydrolyzed phenol derivatives at ppm levels using selective ion monitoring (SIM) .

Q. How do the electronic effects of silyl groups impact the compound’s reactivity in photoredox catalysis or organometallic reactions?

  • Methodological Answer : The electron-donating TBS groups stabilize adjacent electrophilic centers (e.g., chloromethyl carbon), altering reaction pathways. In photoredox systems, the compound may act as a radical scavenger due to its aromatic structure. Mechanistic studies using electron paramagnetic resonance (EPR) or transient absorption spectroscopy are recommended .

Safety and Regulatory Considerations

Q. What personal protective equipment (PPE) and engineering controls are mandatory for handling this compound?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. Store the compound in airtight containers under nitrogen, away from moisture and strong oxidizers. Spill cleanup requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Q. Are there documented occupational exposure limits (OELs) or environmental hazards associated with this compound?

  • Methodological Answer : No specific OELs are established, but its chloromethyl group suggests potential alkylating activity. Follow ALARA (As Low As Reasonably Achievable) principles. Environmental disposal must comply with EPA guidelines for halogenated organics (e.g., incineration with scrubbers) .

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